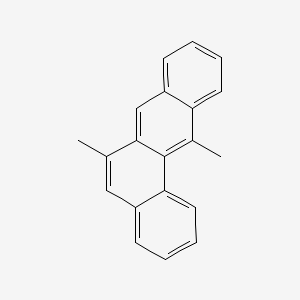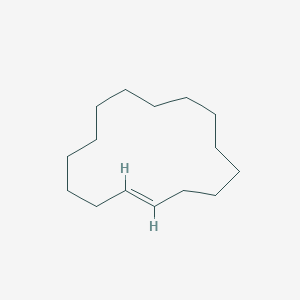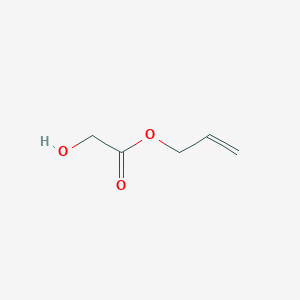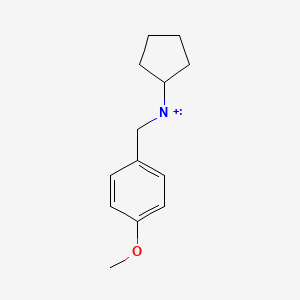
5-Methyl-2-propan-2-ylidenehex-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propan-2-ylidenehex-4-enenitrile is an organic compound with the molecular formula C10H15N. It is characterized by its unique structure, which includes a nitrile group and a double bond, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propan-2-ylidenehex-4-enenitrile typically involves the reaction of appropriate aldehydes or ketones with nitriles under specific conditions. One common method is the condensation reaction between 5-methyl-2-propan-2-ylidenehex-4-enal and a suitable nitrile source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propan-2-ylidenehex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
5-Methyl-2-propan-2-ylidenehex-4-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propan-2-ylidenehex-4-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the double bond allows for various cycloaddition and polymerization reactions. These interactions can lead to the formation of complex molecular structures with diverse functionalities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-propan-2-ylidenehex-4-enal: Similar in structure but contains an aldehyde group instead of a nitrile group.
2-Isopropylidene-5-methyl-hex-4-enal: Another related compound with slight variations in the positioning of functional groups.
Uniqueness
5-Methyl-2-propan-2-ylidenehex-4-enenitrile stands out due to its unique combination of a nitrile group and a double bond, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
3304-34-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylidenehex-4-enenitrile |
InChI |
InChI=1S/C10H15N/c1-8(2)5-6-10(7-11)9(3)4/h5H,6H2,1-4H3 |
InChI Key |
VRHDUSBFMKKXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=C(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)

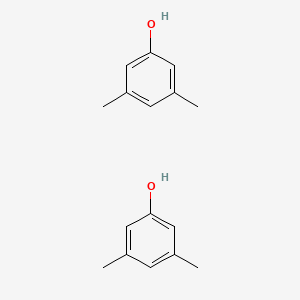
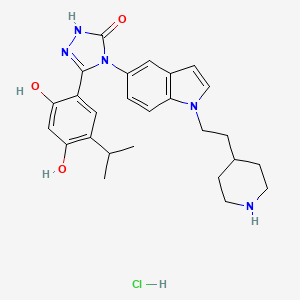
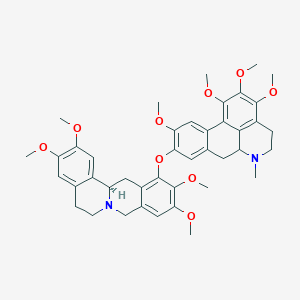
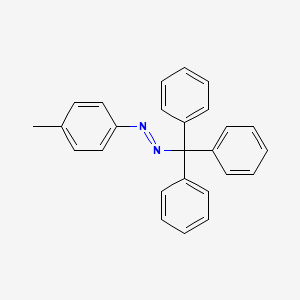
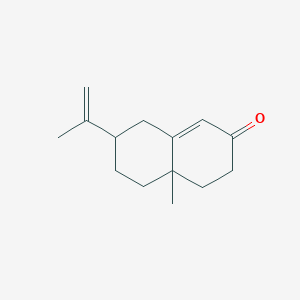
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
